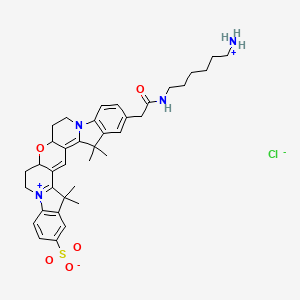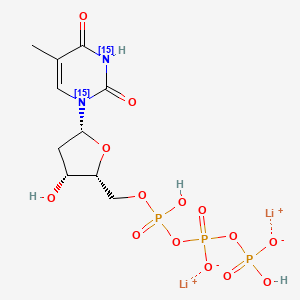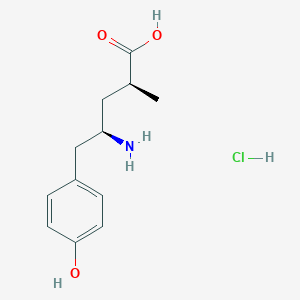
8-(Methylamino)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Methylamino)adenosine is an adenosine analog, which means it is structurally similar to adenosine, a naturally occurring nucleoside. Adenosine analogs are known for their roles as smooth muscle vasodilators and have been shown to inhibit cancer progression
Vorbereitungsmethoden
The synthesis of 8-(Methylamino)adenosine involves several steps. One common method starts with adenosine-5-monophosphate, which is brominated with bromine in a sodium acetate buffer at pH 3.9. The resulting 8-bromo-adenosine-5-monophosphate is then methylaminated with methylamine in water and refluxed for 48 hours at 65°C. The product is then converted to its diphosphate analogue using the phosphoromorpholidate process and polymerized with the enzyme polynucleotide phosphorylase .
Analyse Chemischer Reaktionen
8-(Methylamino)adenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, methylamination of 8-bromo-adenosine-5-monophosphate results in this compound .
Wissenschaftliche Forschungsanwendungen
8-(Methylamino)adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Medicine: It has potential as an anticancer agent due to its ability to inhibit cancer progression.
Industry: It is used in the production of nucleoside analogs and other related compounds.
Wirkmechanismus
The mechanism of action of 8-(Methylamino)adenosine involves its interaction with adenosine receptors. By binding to these receptors, it can modulate various physiological processes, including vasodilation and inhibition of cancer cell proliferation. The molecular targets and pathways involved include the adenosine receptors A1, A2A, A2B, and A3 .
Vergleich Mit ähnlichen Verbindungen
8-(Methylamino)adenosine is unique among adenosine analogs due to its specific methylamino substitution at the 8-position. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share structural similarities but differ in their specific substitutions and resulting biological activities.
Eigenschaften
Molekularformel |
C11H16N6O4 |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-[6-amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H16N6O4/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,16)(H2,12,14,15)/t4-,6?,7+,10-/m1/s1 |
InChI-Schlüssel |
ISWTXTWJONWIEN-HMEJCUHCSA-N |
Isomerische SMILES |
CNC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Kanonische SMILES |
CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


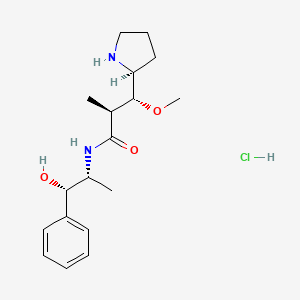
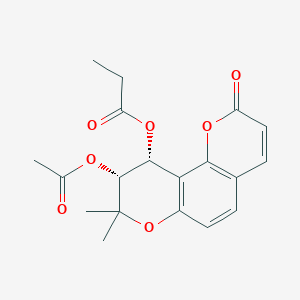
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)


![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
